

# Novel reactions involving (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

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An In-Depth Technical Guide to Novel Reactions Involving **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid**

## Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic incorporation of heteroaromatic moieties is a cornerstone of molecular design.<sup>[1][2]</sup> **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid** has emerged as a particularly valuable building block. Its structure combines a pyridine core, known for its presence in numerous biologically active molecules, with a morpholine substituent that can enhance solubility and modulate pharmacokinetic properties. The boronic acid functional group serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and, more importantly, the novel and strategic reactions of **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid**. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss the causality behind procedural choices, offering researchers and drug development professionals a practical and authoritative resource.

Chemical Identity:

- CAS Number: 1191062-85-7<sup>[3][4][5]</sup>

- Molecular Formula:  $C_{10}H_{15}BN_2O_3$  [3][5]
- Molecular Weight: 222.05 g/mol [3]

## Part 1: Synthesis of the Core Reagent

The utility of any building block is predicated on its accessibility. The synthesis of pyridinylboronic acids can be achieved through several established methods, including the metal-halogen exchange of corresponding pyridinyl halides followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with diboron reagents. A common and effective laboratory-scale synthesis for **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid** proceeds from the readily available 5-bromo-2-methyl-6-morpholinopyridine.

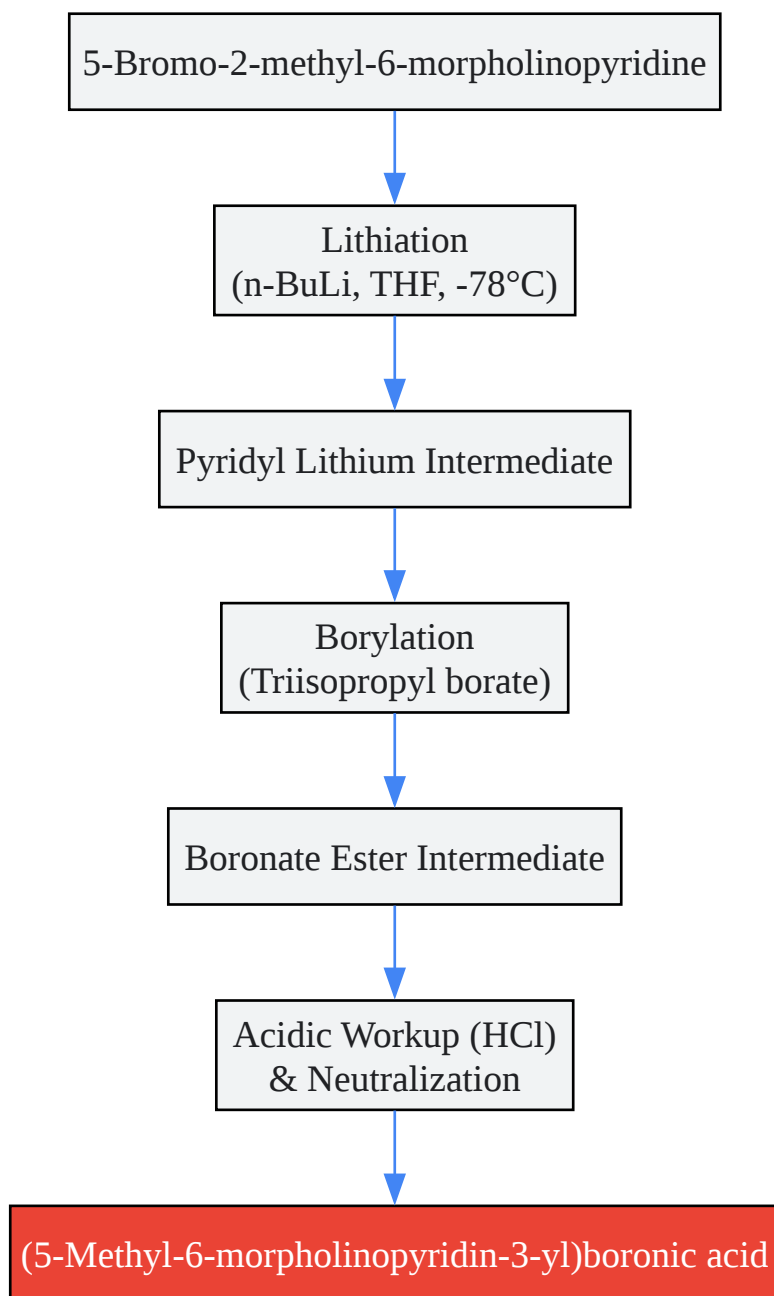
The rationale for this approach lies in the reliability of lithium-halogen exchange at low temperatures to generate a nucleophilic pyridyl lithium species, which can then be trapped with an electrophilic boron source like a trialkyl borate.

## Experimental Protocol: Synthesis via Lithiation-Borylation

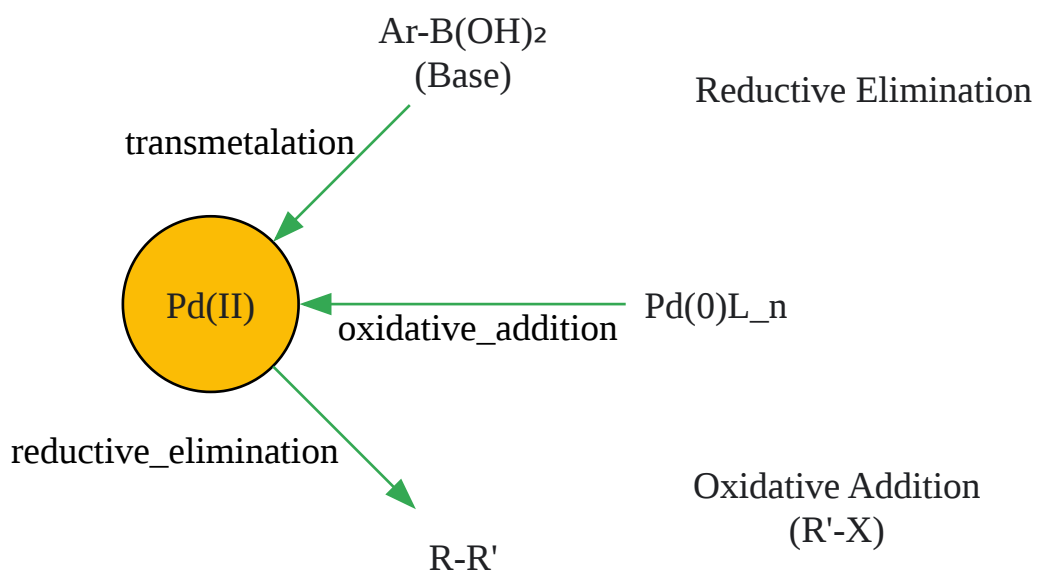
- **Preparation:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methyl-6-morpholinopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise, maintaining the internal temperature below  $-70\text{ }^{\circ}\text{C}$ . Stir the resulting mixture at  $-78\text{ }^{\circ}\text{C}$  for 1 hour.
- **Borylation:** To the generated pyridyl lithium species, add triisopropyl borate (1.5 equiv) dropwise, again maintaining a temperature below  $-70\text{ }^{\circ}\text{C}$ .
- **Quench and Workup:** After stirring for an additional 2 hours at  $-78\text{ }^{\circ}\text{C}$ , allow the reaction to warm slowly to room temperature. Quench the reaction by adding aqueous HCl (2M) until the pH is acidic ( $\sim\text{pH } 2\text{-}3$ ).
- **Isolation:** Transfer the mixture to a separatory funnel and extract with ethyl acetate. The aqueous layer, containing the boronic acid, is then carefully neutralized with a saturated

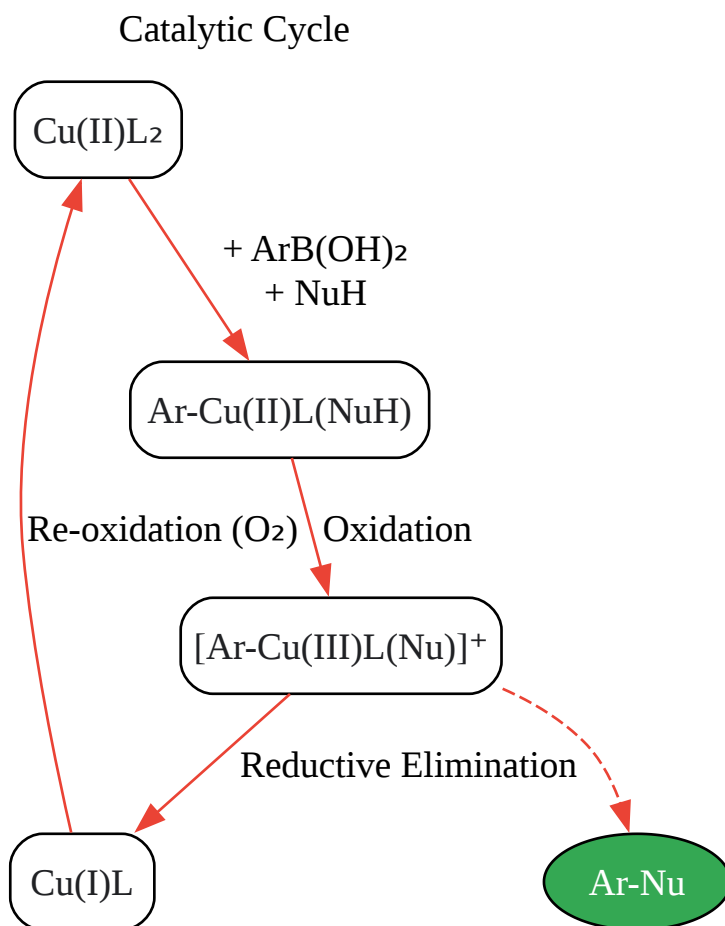
aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid**.

## Synthesis Workflow



## Transmetalation





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